

TCO-PEG4-Biotin: Application Notes and Protocols for Live Cell Imaging

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Compound of Interest

Compound Name: TCO-PEG4-biotin

Cat. No.: B15542642

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These application notes provide a comprehensive guide to utilizing **TCO-PEG4-biotin** for advanced live cell imaging. This innovative tool leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine (MeTz) and a trans-cyclooctene (TCO), to achieve highly specific and efficient labeling of biomolecules in their native cellular environment. The inclusion of a polyethylene glycol (PEG4) linker enhances solubility and bioavailability, while the biotin moiety enables versatile downstream detection and purification strategies.^[1]

The core of this technology lies in a "pre-targeting" approach.^[1] First, a biomolecule of interest within a live cell is tagged with a tetrazine group. This can be achieved through various methods, including metabolic labeling, genetic encoding of unnatural amino acids, or conjugation to antibodies or small molecule ligands.^[1] Subsequently, the cells are treated with **TCO-PEG4-biotin**. The highly reactive TCO group rapidly and specifically "clicks" with the tetrazine-tagged biomolecule, forming a stable covalent bond.^{[2][3]} This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.^{[1][4]} The biotin tag then serves as a universal handle for

detection with fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.[1]

Data Presentation

The following tables summarize key quantitative data related to **TCO-PEG4-biotin** and the associated bioorthogonal chemistry.

Table 1: Physicochemical Properties of **TCO-PEG4-biotin**

Property	Value	Reference
Chemical Formula	C ₂₉ H ₅₀ N ₄ O ₈ S	[3]
Molecular Weight	614.8 g/mol	[3]
Purity	>95%	[3]
Solubility	DMSO, DCM, DMF	[3]
Storage Condition	-20°C	[3]

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

Reactants	Second-Order Rate Constant (M ⁻¹ s ⁻¹)	Reference
Methyltetrazine - TCO	> 800	[4]
General Tetrazine - TCO	Up to 10 ⁷	[5]

Experimental Protocols

Protocol 1: General Live Cell Surface Labeling and Imaging

This protocol provides a general workflow for labeling tetrazine-modified biomolecules on the surface of live cells with **TCO-PEG4-biotin**, followed by fluorescent detection.

Materials:

- Live cells expressing a tetrazine-tagged surface protein of interest
- **TCO-PEG4-biotin** (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
- Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)
- Glass-bottom imaging dishes or chamber slides

Procedure:

- Cell Seeding: Seed the cells onto a glass-bottom imaging dish or chamber slide and allow them to adhere and grow to 50-70% confluency.
- Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.
- Labeling Reaction:
 - Dilute the **TCO-PEG4-biotin** stock solution in live-cell imaging buffer to the desired final concentration (e.g., 10-50 μ M).
 - Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time may need to be determined empirically.
- Washing: Wash the cells three times with ice-cold PBS to remove unreacted **TCO-PEG4-biotin**.
- Fluorescent Detection:
 - Dilute the streptavidin-conjugated fluorophore in live-cell imaging buffer to the manufacturer's recommended concentration.

- Add the streptavidin solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with live-cell imaging buffer.
- Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Glycoengineering and Labeling of Cell Surface Glycans

This protocol describes a two-step labeling approach: first, metabolic incorporation of a tetrazine-modified sugar into cell surface glycans, followed by reaction with **TCO-PEG4-biotin**.

Materials:

- Cells of interest
- Tetrazine-modified sugar (e.g., Ac₄ManNTz)
- **TCO-PEG4-biotin**
- Cell culture medium
- PBS (phosphate-buffered saline)
- Streptavidin-conjugated fluorophore for detection

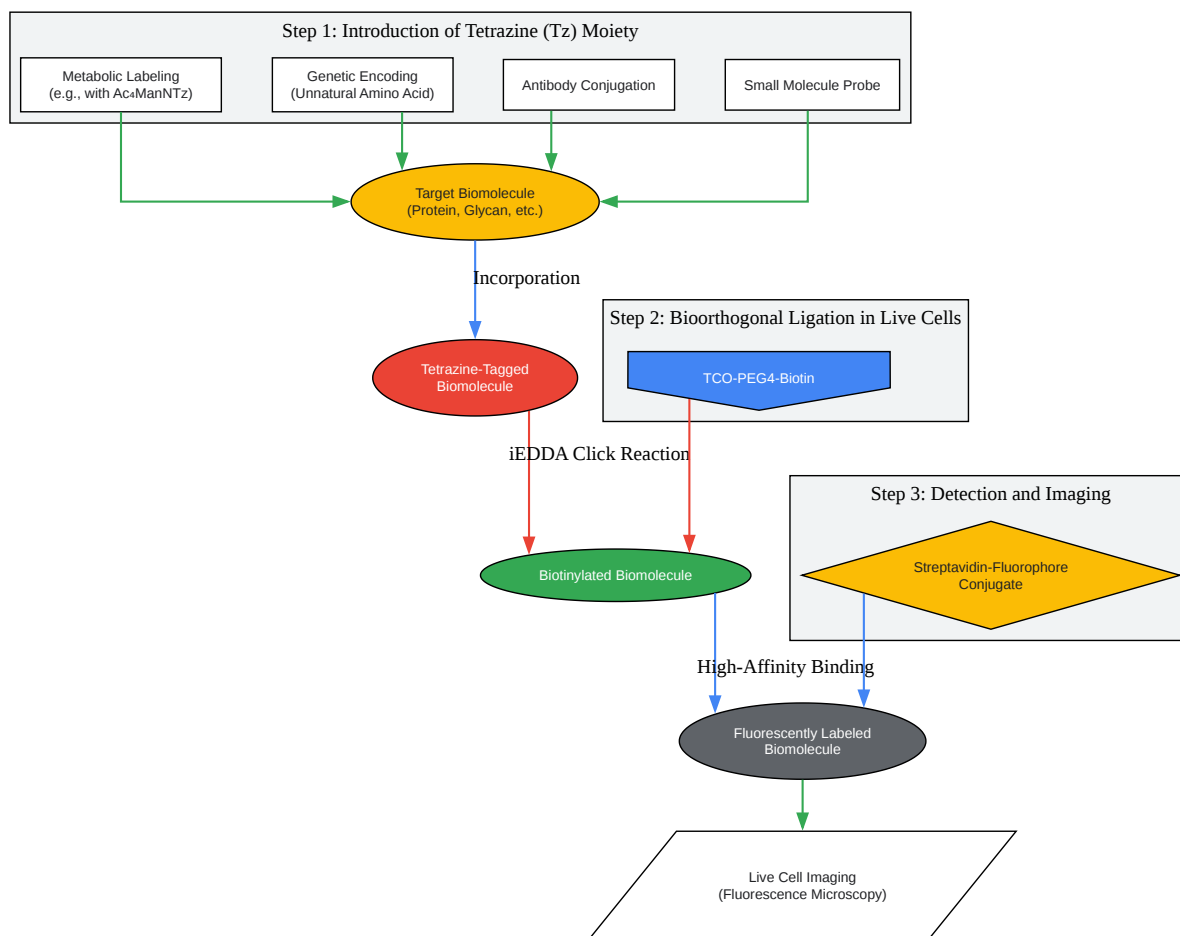
Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Incubate the cells with a tetrazine-modified sugar (e.g., 25-50 μM Ac₄ManNTz) in the cell culture medium for 48-72 hours.[6] This allows for the metabolic incorporation of the tetrazine group onto cell surface glycans.[6]

- Biotinylation:
 - Wash the cells three times with ice-cold PBS to remove the unincorporated tetrazine-sugar.
 - Prepare a fresh solution of **TCO-PEG4-biotin** in PBS (e.g., 50-100 μ M).
 - Incubate the cells with the **TCO-PEG4-biotin** solution for 30-60 minutes at room temperature or 4°C to label the tetrazine-modified glycans.^[7] Performing this step at 4°C can reduce the internalization of the label.^{[7][8]}
- Washing: Wash the cells three times with ice-cold PBS to remove excess **TCO-PEG4-biotin**.^[7]
- Detection:
 - Incubate the cells with a fluorescently labeled streptavidin conjugate in a suitable buffer for 20-30 minutes.
 - Wash the cells three times with PBS.
 - The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

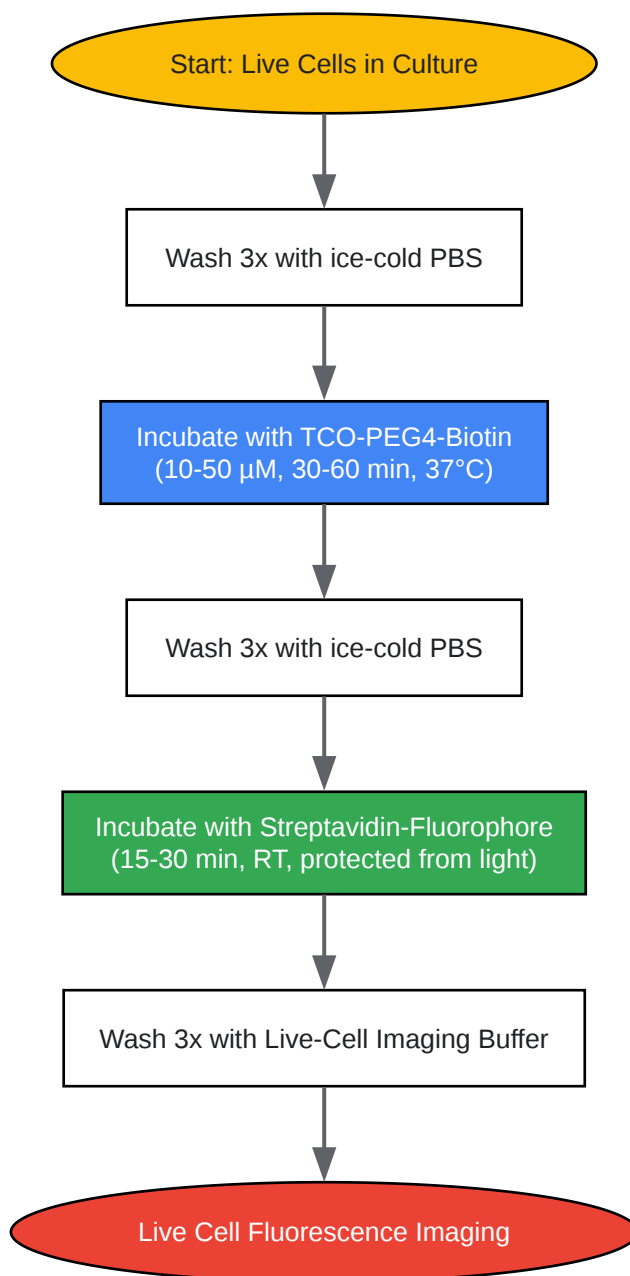
Mandatory Visualization

The following diagrams illustrate the key workflows and principles described in these application notes.



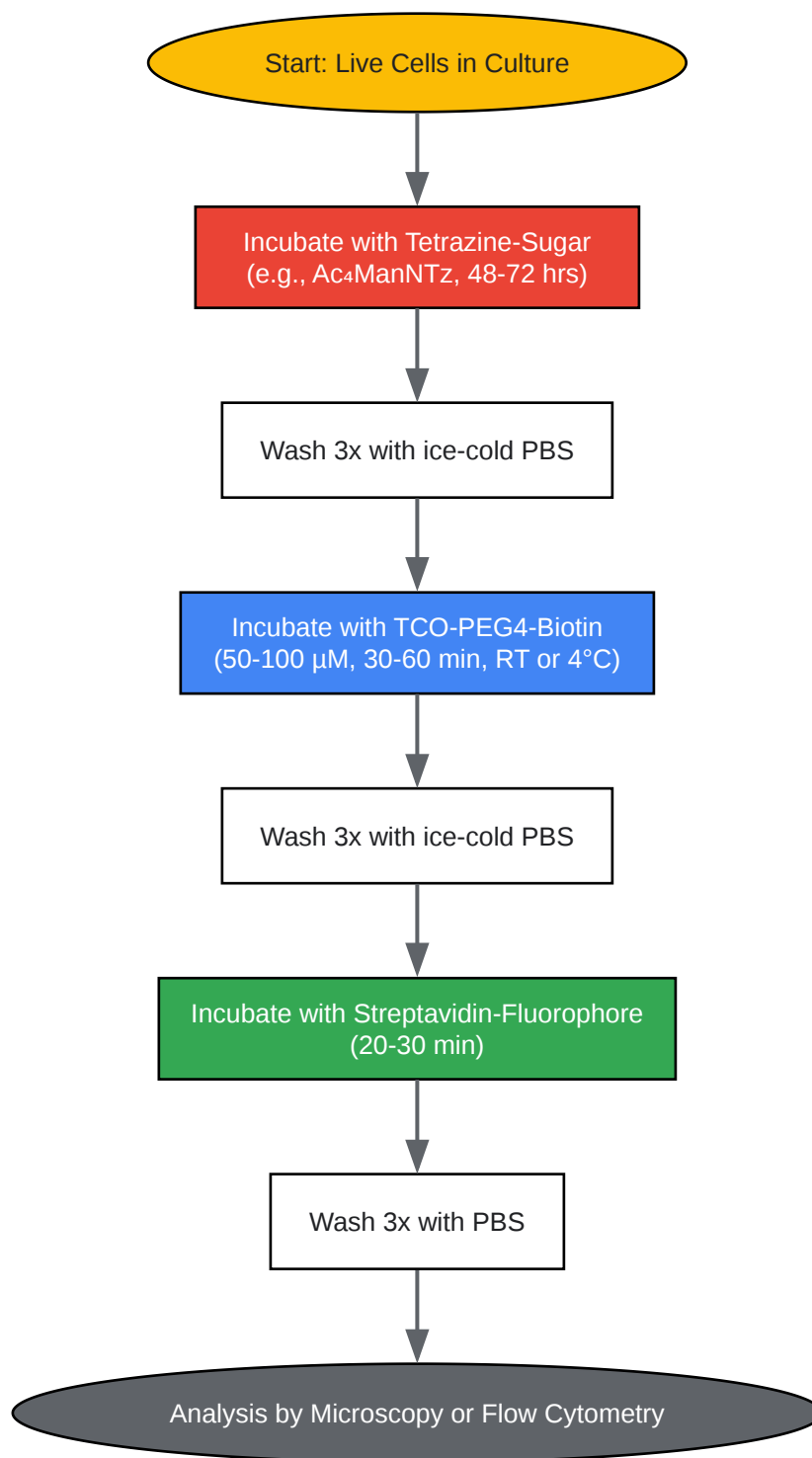
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Caption: General workflow for live cell imaging using **TCO-PEG4-biotin**.



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Caption: Experimental workflow for cell surface labeling.



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